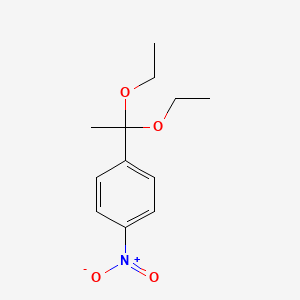
Benzene, 1-(1,1-diethoxyethyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-diethoxyethyl) group and a nitro group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- typically involves the alkylation of benzene with 1,1-diethoxyethane in the presence of a strong acid catalyst. The reaction conditions often include:
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups can be hydrolyzed to form aldehydes or acids, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with methoxy groups instead of ethoxy groups.
Benzene, 1-(1,1-diethoxyethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzene, 1,4-bis(1,1-diethoxyethyl)-: Contains two 1,1-diethoxyethyl groups, leading to different chemical properties.
Uniqueness
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is unique due to the presence of both the 1-(1,1-diethoxyethyl) group and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Propiedades
Número CAS |
64600-23-3 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(1,1-diethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
Clave InChI |
CJHIMGQJZJUXIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















